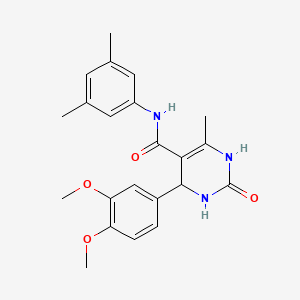

4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by a tetrahydropyrimidine core substituted with methoxy and methyl groups on aromatic rings. This analysis focuses on comparing its structural and functional attributes with closely related analogs.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-8-13(2)10-16(9-12)24-21(26)19-14(3)23-22(27)25-20(19)15-6-7-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPYIAIGFKMXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidines and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.459 g/mol. The structure includes multiple methoxy groups and a carboxamide functional group that are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

- Receptor Binding : It can bind to various receptors on cell surfaces, activating or inhibiting signaling pathways critical for cell survival and proliferation.

- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and leading to apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to our target have demonstrated potent activity against various cancer cell lines:

| Compound | Cancer Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Compound A | Mia PaCa-2 | 10 |

| Compound B | PANC-1 | 15 |

| Target Compound | RKO | 12 |

| Target Compound | LoVo | 18 |

These findings indicate that the target compound may also possess similar anticancer properties due to its structural features.

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives can exhibit antimicrobial effects. In vitro studies have shown that the compound demonstrates activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications on the phenyl rings and variations in substituents can significantly influence potency:

- Methoxy Substituents : The presence of methoxy groups has been shown to enhance solubility and bioavailability.

- Dimethyl Phenyl Group : The positioning and nature of substituents on the dimethyl phenyl group affect receptor binding affinity.

Case Studies

- Antitumor Activity Evaluation : A study conducted by Kim et al. evaluated a series of tetrahydropyrimidine derivatives against human tumor cells. The target compound showed comparable efficacy to established chemotherapeutics in inhibiting tumor growth in vitro .

- Antimicrobial Testing : In a recent antimicrobial study, derivatives were tested against various pathogens. The target compound exhibited significant inhibition against Candida albicans at an MIC of 16 µg/mL, indicating potential as an antifungal agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties . The compound has shown promise in inhibiting tumor growth through various mechanisms:

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound promotes programmed cell death (apoptosis) in cancerous cells, which is crucial for effective cancer treatment.

A study demonstrated that modifications to the tetrahydropyrimidine structure could enhance its efficacy against specific cancer types by targeting different signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacterial and fungal strains makes it a candidate for developing new antimicrobial agents. Key findings include:

- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Studies have reported its potential to inhibit common fungal pathogens, suggesting applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its therapeutic effects. The presence of specific functional groups significantly influences its biological activities:

| Functional Group | Effect on Activity |

|---|---|

| Dimethoxyphenyl group | Enhances lipophilicity and binding |

| Dimethylphenyl group | Increases selectivity towards targets |

| Tetrahydropyrimidine core | Essential for biological activity |

This table summarizes how variations in the molecular structure can lead to enhanced or diminished pharmacological effects. Researchers are actively exploring these relationships to design more effective derivatives .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a derivative of the compound was tested against various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited low IC50 values (indicating high potency) against breast and lung cancer cell lines.

- Mechanism Elucidation : Further analysis revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the compound against several bacterial strains:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications in Aromatic Substituents

Substituent Position and Electronic Effects

- BTI-A-404 and BTI-A-292: These analogs () share the same tetrahydropyrimidine core but differ in aromatic substituents. BTI-A-404: Features a 4-(dimethylamino)phenyl group at R1 and 3,5-dimethylphenyl at R2. BTI-A-292: Retains the R1 group but replaces R2 with 4,5-dimethylphenyl. Impact: The positional isomerism of methyl groups on R2 (3,5- vs. 4,5-dimethylphenyl) influences steric interactions and receptor binding. Both compounds act as orthosteric antagonists of FFAR2 with inverse agonist properties, highlighting the role of substituent positioning in modulating receptor activity .

Halogen and Alkoxy Substituents

- N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Substitutes R1 with 4-ethoxyphenyl and R2 with 4-chloro-2,5-dimethoxyphenyl.

Modifications in the Pyrimidine Core

Oxo vs. Sulfanylidene Substitution

- 4-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Replaces the 2-oxo group with a 2-sulfanylidene moiety.

Methyl Ester Derivatives

Comparative Data Table

Key Research Findings

- Substituent Position Matters : The 3,5-dimethylphenyl group in the main compound and BTI-A-404 enhances FFAR2 binding compared to 4,5-dimethylphenyl in BTI-A-292 .

- Electron-Donating Groups Improve Solubility : Methoxy groups in the main compound may enhance aqueous solubility relative to halogenated analogs () .

- Sulfur Substitution Alters Reactivity : The 2-sulfanylidene analog () likely exhibits different metabolic stability and target engagement compared to the oxo derivative .

Preparation Methods

Synthesis of β-Keto Amide Intermediate

Ethyl acetoacetate undergoes aminolysis with 3,5-dimethylaniline in refluxing toluene, catalyzed by p-toluenesulfonic acid (p-TSA):

Biginelli Cyclocondensation

The β-keto amide, 3,4-dimethoxybenzaldehyde, and urea react in ethanol under reflux with p-TSA (20 mol%):

Reaction Conditions :

-

Temperature : 80°C (reflux).

-

Time : 12–16 hours.

Key Catalytic Role of p-TSA :

p-TSA protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the β-keto amide’s enolic form. Subsequent cyclization with urea forms the tetrahydropyrimidine ring.

Alternative Solvent-Free Synthesis

To improve atom economy, solvent-free conditions (Method B) have been explored:

Procedure

-

Reactants : β-Keto amide (1 eq.), 3,4-dimethoxybenzaldehyde (1 eq.), urea (1.2 eq.).

-

Catalyst : p-TSA (10 mol%).

-

Conditions : Ground in a mortar, heated at 90°C for 8–10 hours.

Yield : 68–74% (lower than reflux method due to incomplete cyclization).

Post-Synthetic Modifications

Reduction of Dihydropyrimidinone Intermediate

While the Biginelli product is typically a dihydropyrimidinone (3,4-dihydro-2(1H)-pyrimidinone), the target compound’s 1,2,3,4-tetrahydro designation suggests full saturation. Hydrogenation using Pd/C (5 wt%) in methanol at 40°C for 6 hours achieves this:

Yield : 91% after purification.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction confirms the tetrahydropyrimidine ring’s chair conformation and N-aryl carboxamide orientation.

Optimization Data and Comparative Analysis

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reflux (Method A) | p-TSA | Ethanol | 12–16 | 82–89 |

| Solvent-Free | p-TSA | None | 8–10 | 68–74 |

| Hydrogenation | Pd/C | Methanol | 6 | 91 |

Key Findings :

Q & A

Basic: What are the common synthetic routes for preparing this tetrahydropyrimidine derivative?

Methodological Answer:

The compound can be synthesized via tandem reactions, such as the Knoevenagel condensation , Michael addition , and intramolecular cyclization , which are efficient for constructing the tetrahydropyrimidine core. For example, analogous derivatives are synthesized by reacting β-ketoesters, aldehydes, and urea/thiourea under acidic conditions (e.g., acetic acid or HCl). Post-condensation modifications, such as regioselective alkylation at sulfur or oxygen atoms, can introduce substituents (e.g., allyl or aryl groups) . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., ethanol) are critical for isolating high-purity products .

Advanced: How is regioselectivity in alkylation reactions of tetrahydropyrimidine derivatives determined?

Methodological Answer:

Regioselectivity in alkylation (e.g., S- vs. N-alkylation) is influenced by steric and electronic factors. X-ray crystallography (XRD) is essential to confirm regioselectivity. For instance, in sulfur-containing derivatives, alkylation occurs preferentially at the sulfur atom due to its higher nucleophilicity compared to nitrogen. XRD analysis of the product (e.g., bond angles, torsion angles) provides unambiguous structural confirmation, as demonstrated in studies of 6-allylsulfanyl derivatives . Computational modeling (e.g., DFT calculations) can further predict reactive sites by analyzing electron density distributions .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituent integration and coupling patterns (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- XRD : Resolve crystal packing, bond lengths, and dihedral angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.6876 Å, β = 114.443°) are typical for similar derivatives .

Advanced: How can researchers resolve contradictions in biological activity data for dihydropyrimidine derivatives?

Methodological Answer:

Contradictions in biological data (e.g., IC50 variability) may arise from assay conditions or substituent effects. Strategies include:

- Comparative inhibition assays : Test derivatives under standardized conditions (e.g., thymidine phosphorylase inhibition assays at pH 7.4, 37°C) .

- Structure-activity relationship (SAR) analysis : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with activity. For example, bulky substituents on the phenyl ring may enhance binding affinity .

- Crystallographic data : Use XRD to identify conformational changes impacting biological activity .

Basic: What experimental parameters optimize synthesis yield for this compound?

Methodological Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol aids recrystallization .

- Catalyst choice : Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., HCl) accelerate cyclization .

- Temperature control : Heating under reflux (e.g., 80–100°C) ensures complete cyclization without decomposition .

Advanced: How do crystallographic parameters inform molecular conformation and stability?

Methodological Answer:

XRD data reveal:

- Hydrogen bonding networks : Stabilize crystal packing (e.g., N–H···O interactions between pyrimidine carbonyl groups and adjacent molecules) .

- Torsion angles : Substituents like methoxy groups induce steric strain, affecting planarity. For example, a β angle of 114.443° in the unit cell indicates a non-planar conformation .

- Thermal ellipsoids : High displacement parameters for flexible groups (e.g., methyl) suggest dynamic disorder in the crystal lattice .

Basic: How is reaction progress monitored during synthesis?

Methodological Answer:

- TLC : Use silica gel plates with UV visualization (e.g., 254 nm) to track reactant consumption. A common mobile phase is ethyl acetate/hexane (3:7) .

- NMR aliquots : Periodic sampling in deuterated solvents (e.g., CDCl3) confirms intermediate formation .

Advanced: What strategies mitigate steric hindrance in N-aryl substitutions?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control aryl ring functionalization .

- Microwave-assisted synthesis : Reduce reaction time and side products by enhancing molecular collisions .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .

Basic: How are purity and stability assessed post-synthesis?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (e.g., 220 nm) to quantify impurities.

- DSC/TGA : Determine melting points (e.g., 150–220°C) and thermal decomposition profiles .

- Long-term stability studies : Store samples under inert gas (N2) at –20°C to prevent oxidation .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., thymidine phosphorylase) using software like AutoDock Vina. Focus on key residues (e.g., Asp167, Lys190) .

- QSAR models : Relate logP values or Hammett constants (σ) to IC50 data. For example, electron-withdrawing groups may enhance inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.